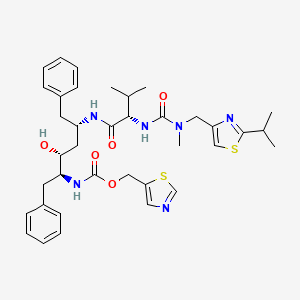
Ritonavir (3R)-hydroxy epimer
Descripción general
Descripción
Ritonavir (3R)-hydroxy epimer, also known as 3R-Epimer Ritonavir (USP), is a compound with the CAS number 1414933-81-5 . Its chemical name is Thiazol-5-ylmethyl [ (1S,2R,4S)-1-benzyl-2-hydroxy-4- [ [ (2S)-3-methyl-2- [ [methyl [ [2- (1-methylethyl)thiazol-4-yl]methyl]carbamoyl]amino]butanoyl]amino]-5-phenylpentyl]carbamate .
Synthesis Analysis
The synthesis of Ritonavir involves a process that permits the preparation of Ritonavir with only five intermediate stages using the same starting materials as those used in the process described in WO 94/14436 . An inexpensive reagent, such as bis-trichloromethyl carbonate (BTC), is used in two of the five stages .Chemical Reactions Analysis
Ritonavir is the most potent cytochrome P450 (CYP) 3A4 inhibitor in clinical use and is often applied as a booster for drugs with low oral bioavailability due to CYP3A4-mediated biotransformation .Physical And Chemical Properties Analysis
The physical and chemical properties of Ritonavir (3R)-hydroxy epimer are related to its polymorphic forms . Both forms exhibit a needle/lath-like crystal habit with slower growing hydrophobic side and faster growing hydrophilic capping habit faces with aspect ratios increasing from polar-protic, polar-aprotic, and non-polar solvents, respectively .Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of Ritonavir (3R)-hydroxy epimer, also known as Ritonavir 3-epimer. Here is a comprehensive analysis focusing on six unique applications, each with a detailed section:
Pharmacokinetic Booster
Ritonavir 3-epimer is used as a pharmacokinetic booster for other antiretroviral drugs. It inhibits the CYP3A4 enzyme, which metabolizes many drugs, thereby increasing their bioavailability and effectiveness .
Treatment of HIV
As an active protease inhibitor, it is used in combination therapies for the treatment of HIV, enhancing the efficacy of other antiretroviral agents .
COVID-19 Management
It has been repurposed in combination with other drugs like nirmatrelvir for the treatment of COVID-19, especially in patients at high risk for severe disease .
Research on Drug Polymorphism
Studies have focused on characterizing polymorphism in ritonavir, which affects its stability and processing, potentially leading to improved formulations .
Drug Interaction Studies
Due to its strong inhibition of CYP3A, ritonavir is often studied for drug-drug interactions, which is crucial for developing safe medication regimens .
Solid-State Chemistry
Research has been conducted on the solid-state and surface structures of ritonavir to understand its physical and chemical properties better .
Mecanismo De Acción
Target of Action
The primary target of Ritonavir (3R)-hydroxy epimer, also known as Ritonavir 3-epimer, is the cytochrome P450 (CYP) 3A4 enzyme . This enzyme plays a crucial role in the metabolism of many drugs in the body . Ritonavir is a potent inhibitor of CYP3A4 and is often used as a pharmacokinetic enhancer in antiviral therapies .
Mode of Action
Ritonavir interacts with its target, the CYP3A4 enzyme, by inhibiting its activity . This inhibition results in a decrease in the metabolic clearance of drugs that are substrates of CYP3A4 . When coadministered with other drugs, Ritonavir enhances their bioavailability by reducing their metabolism and subsequent elimination .
Biochemical Pathways
Ritonavir’s action primarily affects the CYP3A4-mediated biotransformation pathway . By inhibiting CYP3A4, Ritonavir reduces the metabolic clearance of drugs that are substrates of this enzyme . This results in increased systemic exposure and enhanced therapeutic effects of these drugs .
Pharmacokinetics
Ritonavir exhibits absorption-limited nonlinear pharmacokinetics . When coadministered with ritonavir, the metabolic clearance of drugs is inhibited, making renal elimination the predominant pathway . Ritonavir reaches a maximum concentration in approximately 3 hours on day 5 of dosing, with a geometric mean day 5 trough concentration . Its half-life is approximately 6 hours .
Result of Action
The primary result of Ritonavir’s action is the enhanced bioavailability and therapeutic effect of drugs that are substrates of CYP3A4 . This is achieved by reducing their metabolic clearance and subsequent elimination . In the context of antiviral therapies, this can lead to more effective treatment outcomes .
Action Environment
The action, efficacy, and stability of Ritonavir can be influenced by various environmental factors. These include the presence of other drugs (which can lead to drug-drug interactions), patient-specific factors (such as age, sex, genetic factors, and disease state), and other factors (such as diet and lifestyle) . It’s important to manage these factors to optimize the therapeutic effects of Ritonavir-enhanced therapies .
Direcciones Futuras
Ritonavir (3R)-hydroxy epimer is being used in combination with other drugs to treat coronavirus disease 2019 (COVID-19) in patients at risk for progressing into a severe form of the disease . It is also available for purchase from pharmaceutical impurity manufacturers , indicating its potential use in future research and development efforts.
Propiedades
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3R,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNCNXCDXHOMX-RACJEYCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414933-81-5 | |
| Record name | Ritonavir (3R)-hydroxy epimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414933815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RITONAVIR (3R)-HYDROXY EPIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OP127JDQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfanyl)acetate hydrochloride](/img/structure/B1431153.png)
![4,6-Dimethyl-2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride](/img/structure/B1431154.png)

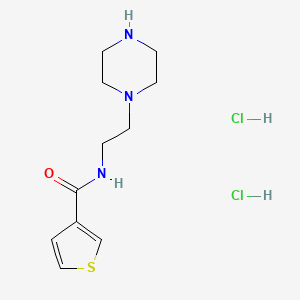
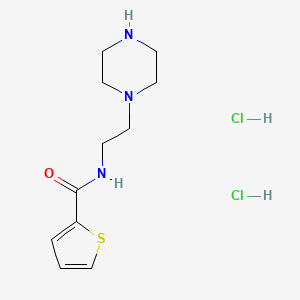
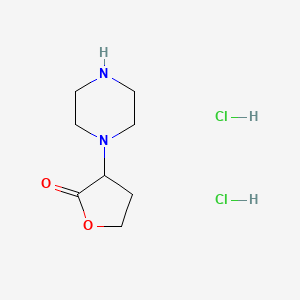
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431160.png)
![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431162.png)
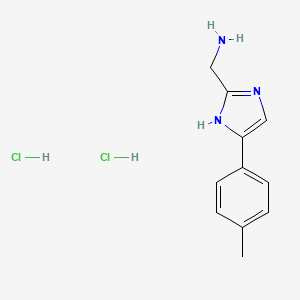
![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431167.png)
![4-[(4-Nitrobenzyl)oxy]piperidine hydrochloride](/img/structure/B1431168.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)
![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)
![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)